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Compound of Interest

Compound Name: FR 901379

Cat. No.: B549160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal properties of FR901379

and its derivatives. FR901379 is a naturally occurring echinocandin-like lipopeptide produced

by the fungus Coleophoma empetri. It serves as a crucial precursor for the semi-synthesis of

potent antifungal agents, most notably micafungin. This document details the mechanism of

action, structure-activity relationships, and the cellular pathways affected by these compounds.

While a comprehensive comparative table of Minimum Inhibitory Concentrations (MICs) for a

wide range of FR901379 derivatives is not publicly available in the reviewed literature, this

guide summarizes the key findings and provides a framework for understanding their antifungal

potential.

Core Concepts: Mechanism of Action
FR901379 and its derivatives belong to the echinocandin class of antifungal agents. Their

primary mechanism of action is the non-competitive inhibition of β-1,3-glucan synthase, an

essential enzyme in the fungal cell wall biosynthesis pathway[1][2]. This enzyme is responsible

for the synthesis of β-1,3-glucan, a major structural polymer of the fungal cell wall. By inhibiting

this enzyme, FR901379 derivatives disrupt cell wall integrity, leading to osmotic instability and

ultimately, fungal cell death. This targeted action on a component unique to fungi contributes to

the high selectivity and favorable safety profile of echinocandins[1].
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FR901379 Derivatives and Structure-Activity
Relationships
The natural product FR901379 exhibits potent in vivo antifungal activity against Candida

albicans[1]. However, it also possesses hemolytic activity and has limited activity against

Aspergillus fumigatus[1]. To address these limitations, extensive research has focused on the

chemical modification of the FR901379 core structure, particularly the N-acyl side chain.

Key Derivatives and their Improved Properties
FR131535: This derivative was synthesized by replacing the palmitoyl side chain of

FR901379 with an octyloxybenzoyl acyl side chain. FR131535 demonstrated potent anti-

Aspergillus activity and significantly reduced hemolytic activity while retaining the anti-

Candida activity of the parent compound.

Micafungin (FK463): Further optimization of the side chain, focusing on disrupting the

linearity of a terphenyl lipophilic side chain, led to the discovery of micafungin. This

compound, which features an isoxazole ring in its side chain, exhibits a well-balanced profile

of potent antifungal activity against both Candida and Aspergillus species, coupled with low

toxicity. Micafungin is now a clinically approved antifungal drug.

The development of these derivatives underscores the critical role of the lipophilic acyl side

chain in modulating the antifungal spectrum and toxicological profile of FR901379-based

compounds.

Quantitative Antifungal Activity Data
While specific, comprehensive tables of MIC values for a wide array of FR901379 derivatives

are not readily available in the public domain, the literature consistently reports the potent

antifungal activity of these compounds. For instance, micafungin is known to have potent

activity against clinically important fungi, including azole-resistant strains of Candida. The

development of micafungin was guided by the optimization of this antifungal potency alongside

a reduction in hemolytic potential.

Table 1: Representative Antifungal Activity of Clinically Relevant Echinocandins (General

Values)
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Antifungal Agent Fungal Genus MIC Range (µg/mL)

Micafungin Candida 0.008 - 2

Micafungin Aspergillus 0.008 - 0.125

Anidulafungin Candida 0.015 - 4

Anidulafungin Aspergillus 0.008 - 0.125

Caspofungin Candida 0.015 - 8

Caspofungin Aspergillus 0.008 - 4

Note: These values are representative ranges and can vary depending on the specific species

and testing methodology. Detailed, comparative data for a series of FR901379 derivatives is

not available in the reviewed literature.

Experimental Protocols
General Synthesis of FR901379 Derivatives
The synthesis of FR901379 derivatives generally follows a semi-synthetic approach starting

from the natural product. The key steps involve:

Fermentation: Production of FR901379 by fermentation of Coleophoma empetri.

Deacylation: Enzymatic or chemical removal of the native palmitoyl side chain from the

FR901379 core.

Re-acylation: Acylation of the deacylated FR901379 core with a desired synthetic side chain

to yield the final derivative.

Detailed, step-by-step protocols with specific reagents, reaction conditions, and purification

methods are proprietary and not fully disclosed in publicly available literature.

Antifungal Susceptibility Testing
The in vitro antifungal activity of FR901379 derivatives is typically determined by measuring the

Minimum Inhibitory Concentration (MIC) for yeasts like Candida and the Minimum Effective
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Concentration (MEC) for filamentous fungi like Aspergillus. Standardized methodologies

developed by the Clinical and Laboratory Standards Institute (CLSI) and the European

Committee on Antimicrobial Susceptibility Testing (EUCAST) are followed.

General Protocol for Broth Microdilution MIC/MEC Determination:

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a

standardized inoculum suspension is prepared and adjusted to a specific cell density.

Drug Dilution: A serial dilution of the antifungal agent is prepared in a 96-well microtiter plate

containing a suitable broth medium (e.g., RPMI-1640).

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined

period (e.g., 24-48 hours).

Endpoint Reading:

MIC (for yeasts): The lowest concentration of the drug that causes a significant inhibition

of visible growth (typically ≥50% reduction compared to the growth control).

MEC (for filamentous fungi): The lowest drug concentration at which short, aberrant, and

highly branched hyphae are observed microscopically.

Fungal Signaling Pathways and Cellular Response
to FR901379 Derivatives
Inhibition of β-1,3-glucan synthase by FR901379 derivatives triggers a cellular stress response

in fungi, activating compensatory signaling pathways aimed at maintaining cell wall integrity.

The primary pathways involved are the Protein Kinase C (PKC) cell integrity pathway, the

Calcineurin pathway, and the High-Osmolarity Glycerol (HOG) pathway. These pathways

ultimately lead to an increase in chitin synthesis to reinforce the weakened cell wall.

Signaling Pathway Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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